Ethyl 2-hydroxy-3-methylpentanoate

Description

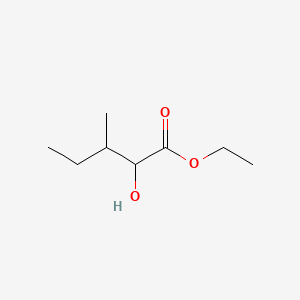

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-6(3)7(9)8(10)11-5-2/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLBCYISDOYPIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947158 | |

| Record name | Ethyl 2-hydroxy-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Fruity aroma with berry notes | |

| Record name | (+\/-)-Ethyl 2-hydroxy-3-methylvalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1641/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water; soluble in most non-polar organic solvents, Sparingly soluble (in ethanol) | |

| Record name | (+\/-)-Ethyl 2-hydroxy-3-methylvalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1641/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.922-0.930 | |

| Record name | (+\/-)-Ethyl 2-hydroxy-3-methylvalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1641/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24323-38-4 | |

| Record name | Pentanoic acid, 2-hydroxy-3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24323-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-hydroxy-3-methylvalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024323384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-hydroxy-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanoic acid, 2-hydroxy-3-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-HYDROXY-3-METHYLVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B476ID66GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+/-)-Ethyl 2-hydroxy-3-methylvalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Ethyl 2 Hydroxy 3 Methylpentanoate and Its Stereoisomers

Chemoenzymatic Synthesis of Enantiopure Ethyl 2-hydroxy-3-methylpentanoate

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to produce enantiomerically pure compounds. These approaches are often favored for their mild reaction conditions and environmental compatibility. The synthesis of enantiopure this compound can be achieved through two primary biocatalytic strategies: kinetic resolution of a racemic mixture and asymmetric reduction of a prochiral ketone.

Enzyme Discovery and Engineering for Stereoselective Transformations

The success of chemoenzymatic synthesis hinges on the availability of suitable biocatalysts. Lipases and ketoreductases (KREDs) are the most prominent enzyme classes for the production of chiral α-hydroxy esters. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase, are widely used for the kinetic resolution of racemic alcohols and esters due to their high enantioselectivity. nih.govpolimi.itmdpi.commdpi.comrsc.orgnih.gov KREDs, often found in microorganisms like Saccharomyces cerevisiae (baker's yeast), are employed for the asymmetric reduction of α-keto esters to the corresponding chiral α-hydroxy esters with high enantiomeric excess. nih.govnih.govbiomedpharmajournal.orgacgpubs.org

Modern enzyme discovery relies on techniques like genome mining and high-throughput screening to identify novel biocatalysts with desired activities. Furthermore, protein engineering, including rational design, directed evolution, and semi-rational approaches, is used to enhance enzyme properties such as stereoselectivity, activity, and stability under industrial conditions. nih.govrsc.orgtudelft.nlnih.gov For instance, site-saturation mutagenesis has been successfully applied to invert the enantioselectivity of a KRED, allowing for the synthesis of a desired enantiomer that was not favored by the wild-type enzyme. nih.gov

Table 1: Key Enzymes in the Synthesis of Chiral α-Hydroxy Esters

| Enzyme Class | Specific Enzyme Example | Typical Application |

|---|---|---|

| Lipase | Candida antarctica Lipase B (CAL-B) | Kinetic resolution of racemic esters/alcohols |

| Lipase | Pseudomonas cepacia Lipase | Kinetic resolution of racemic esters/alcohols |

| Ketoreductase | Saccharomyces cerevisiae (Baker's Yeast) | Asymmetric reduction of α-keto esters |

| Ketoreductase | Engineered KRED from Thermotoga maritima | Asymmetric reduction with altered stereoselectivity |

Biocatalytic Reaction Mechanisms for Esterification and Hydroxylation

The two primary biocatalytic routes to enantiopure this compound involve distinct reaction mechanisms:

Kinetic Resolution via Esterification/Hydrolysis: This method starts with a racemic mixture of 2-hydroxy-3-methylpentanoic acid or its ethyl ester. A lipase is used to selectively catalyze the esterification of one enantiomer of the acid or the hydrolysis of one enantiomer of the ester. nih.govproquest.comnih.gov For example, in a transesterification reaction, a lipase will preferentially acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric purity. nih.gov The efficiency of this resolution is determined by the enzyme's enantioselectivity (E-value). A high E-value signifies a large difference in the reaction rates for the two enantiomers, leading to a product with high enantiomeric excess (ee). nih.gov

Asymmetric Reduction: This approach involves the reduction of a prochiral α-keto ester, ethyl 2-keto-3-methylpentanoate, using a ketoreductase. The enzyme's active site is chiral and facilitates the transfer of a hydride from a cofactor, typically NAD(P)H, to one face of the ketone, resulting in the formation of a single enantiomer of the corresponding α-hydroxy ester. tudelft.nl The stereochemical outcome is dictated by the specific KRED used.

Process Optimization for Industrial-Scale Biocatalytic Production

For industrial applications, biocatalytic processes must be optimized to maximize efficiency and cost-effectiveness. Key parameters for optimization include substrate concentration, enzyme loading, temperature, pH, and reaction time. doabooks.orgmdpi.com The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, can be more economical than using isolated enzymes. mdpi.com

Cofactor regeneration is critical for the economic viability of KRED-catalyzed reductions. This is often achieved by using a coupled-enzyme system, where a second enzyme regenerates the consumed NAD(P)H. tudelft.nl Another strategy is to use a co-substrate that is oxidized by the same enzyme to regenerate the cofactor.

Continuous flow reactors offer several advantages for industrial-scale production, including improved process control, higher productivity, and easier product isolation. mdpi.com Immobilization of enzymes on solid supports can enhance their stability and allow for their reuse, further reducing costs. semanticscholar.org Process metrics such as space-time yield (STY) and the E-factor (a measure of waste generated) are crucial for evaluating the sustainability and industrial feasibility of a biocatalytic process. rsc.org

Asymmetric Chemical Synthesis of Enantiopure this compound

Asymmetric chemical synthesis provides an alternative to enzymatic methods for producing enantiopure compounds. These methods often rely on the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome of a reaction.

Chiral Auxiliary-Mediated Synthesis Approaches

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

A common strategy for the synthesis of chiral α-hydroxy acids involves the use of Evans' oxazolidinone auxiliaries. sigmaaldrich.comorgsyn.orgrsc.org In this approach, the oxazolidinone is acylated with a suitable acyl chloride. The resulting N-acyl oxazolidinone can then undergo a diastereoselective enolate reaction, such as an α-hydroxylation or an aldol (B89426) reaction, to introduce the desired stereocenter. The stereochemistry is controlled by the chiral auxiliary, which shields one face of the enolate from attack. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-hydroxy acid, which can then be esterified to give this compound.

Another notable class of chiral auxiliaries is based on pseudoephedrine and its derivatives. harvard.edu These auxiliaries can be used to direct the diastereoselective alkylation of enolates, providing access to a wide range of chiral carboxylic acids. harvard.edu

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations, and hydroxylations | High diastereoselectivity, recoverable auxiliary |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of enolates | Forms crystalline derivatives, high diastereoselectivity |

| Camphorsultam | Asymmetric Diels-Alder, aldol, and Michael reactions | Strong stereodirecting group |

| (R)-BINOL | Asymmetric reductions and ene reactions | C2-symmetric diol, induces chirality in catalysts |

Development and Application of Novel Chiral Catalysts

The development of novel chiral catalysts is a highly active area of research in asymmetric synthesis. These catalysts can promote enantioselective reactions with high efficiency and turnover numbers, making them attractive for industrial processes. For the synthesis of chiral α-hydroxy esters, chiral metal complexes and organocatalysts are of particular interest.

Chiral transition metal catalysts, often based on metals like ruthenium, rhodium, or iridium complexed with chiral ligands, can be highly effective for the asymmetric hydrogenation of α-keto esters to the corresponding α-hydroxy esters. The chirality of the ligand environment around the metal center dictates the stereochemical outcome of the reduction.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, thioureas, and phosphoric acids have been developed as catalysts for a variety of enantioselective transformations. While specific applications to the synthesis of this compound are not widely reported, the general methodologies hold promise for future development in this area.

Diastereoselective Synthesis Strategies and Pathway Elucidation

The controlled synthesis of the specific stereoisomers of this compound is most effectively achieved by utilizing chiral precursors that already contain the desired stereochemical configuration. The most well-documented pathway involves the use of the four stereoisomers of the amino acid isoleucine.

This strategy is inherently diastereoselective because the two chiral centers in the isoleucine starting material directly template the stereochemistry of the final product. The synthesis proceeds via a Sandmeyer-type reaction, where the amino group of isoleucine is replaced with a hydroxyl group, with retention of configuration at the chiral centers. The carboxylic acid is subsequently esterified to yield the corresponding ethyl ester.

The four stereoisomers of 2-hydroxy-3-methylpentanoic acid are metabolites of L-isoleucine. hmdb.ca The metabolic pathway involves the reduction of 2-keto-3-methylvaleric acid. hmdb.ca Similarly, synthetic routes can start from the four distinct chiral isomers of isoleucine: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine, to produce the four corresponding stereoisomers of this compound. researchgate.net

Table 1: Diastereoselective Synthesis from Isoleucine Stereoisomers

| Starting Amino Acid | Resulting this compound Stereoisomer |

|---|---|

| L-Isoleucine (2S, 3S) | (2S, 3S)-ethyl 2-hydroxy-3-methylpentanoate |

| D-Isoleucine (2R, 3R) | (2R, 3R)-ethyl 2-hydroxy-3-methylpentanoate |

| L-allo-Isoleucine (2S, 3R) | (2S, 3R)-ethyl 2-hydroxy-3-methylpentanoate |

This interactive table outlines the direct stereochemical correlation between the starting amino acid and the synthesized ester.

Multi-Step Synthetic Routes from Achiral Precursors to this compound

Synthesizing this compound from achiral starting materials presents a greater challenge, as it requires the creation of two new chiral centers. A general and logical pathway begins with an achiral α-keto ester, ethyl 3-methyl-2-oxopentanoate (B1228249). The key step in this process is the stereoselective reduction of the ketone functional group.

The synthesis of racemic ethyl 3-methyl-2-oxopentanoate has been documented as a precursor for related compounds. researchgate.net The reduction of this achiral keto-ester using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) would result in a mixture of all four stereoisomers, as the reagent is not stereoselective.

To achieve diastereoselectivity, this reduction must be performed using specialized chiral reducing agents or in the presence of a chiral catalyst. These reagents or catalysts create a chiral environment around the ketone, favoring the addition of hydride from a specific face, thus leading to an enrichment of one diastereomer over the others. While this represents a standard and powerful strategy in modern organic synthesis, specific high-yield protocols tailored for the production of this compound from achiral precursors are not extensively detailed in the surveyed literature.

Table 2: Generalized Synthetic Pathway from an Achiral Precursor

| Step | Precursor | Reagent/Condition | Product | Purpose |

|---|---|---|---|---|

| 1 | Ethyl 3-methyl-2-oxopentanoate (achiral) | Diastereoselective reducing agent or chiral catalyst + H⁻ source | (2R,3S)-, (2S,3R)-, (2R,3R)-, or (2S,3S)-ethyl 2-hydroxy-3-methylpentanoate | Stereoselective reduction of the ketone to introduce two chiral centers. |

This interactive table describes a generalized multi-step approach to synthesize stereoisomers of the target compound from a non-chiral starting material.

Derivatization and Selective Chemical Transformations of this compound for Research Applications

This compound serves as a versatile substrate for further chemical modification, allowing researchers to probe structure-activity relationships or create novel compounds. The presence of a secondary hydroxyl group is the primary site for such transformations.

A key derivatization is the acylation of the hydroxyl group. researchgate.net This reaction converts the hydroxy ester into a 2-acyloxy-3-methylpentanoate. This transformation is typically achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This derivatization has been employed in the field of flavor and fragrance research to systematically modify the structure of the parent compound and evaluate the resulting changes in its organoleptic properties. researchgate.net By introducing different acyl groups, researchers can fine-tune the molecule's scent profile, exploring the impact of the ester chain length and structure on its perceived aroma. researchgate.net

Another fundamental transformation is the oxidation of the secondary alcohol back to the corresponding ketone, ethyl 3-methyl-2-oxopentanoate. This can be accomplished using a variety of mild oxidizing agents. This reversible transformation is essential in synthetic chemistry, providing a route to interconvert between the hydroxy and keto forms, which can be useful for purification, characterization, or as part of a more complex synthetic sequence.

Table 3: Derivatization and Chemical Transformations

| Transformation Type | Reagent Example | Resulting Compound Class | Research Application |

|---|---|---|---|

| Acylation | Acetyl chloride, Pyridine | 2-Acetoxy-3-methylpentanoates | Evaluation of organoleptic properties for new perfumery ingredients. researchgate.net |

| Oxidation | Pyridinium chlorochromate (PCC) | Ethyl 3-methyl-2-oxopentanoate | Interconversion of functional groups for synthetic purposes. |

This interactive table details common chemical modifications of this compound and their applications in research.

Stereochemical Investigations and Isomeric Analysis of Ethyl 2 Hydroxy 3 Methylpentanoate

Elucidation of Absolute and Relative Configurations of Chiral Centers in Ethyl 2-hydroxy-3-methylpentanoate

The determination of the absolute and relative configurations of the chiral centers in this compound is fundamental to understanding its stereochemistry. The four stereoisomers are classified into two diastereomeric pairs based on the relative orientation of the hydroxyl and methyl groups. The syn diastereomers have these groups on the same side in a Fischer projection, corresponding to the (2R,3S) and (2S,3R) configurations. The anti diastereomers have them on opposite sides, corresponding to the (2R,3R) and (2S,3S) configurations.

The absolute configuration of the related precursor, (-)-erythro-2,3-dihydroxy-3-methylpentanoic acid, has been established as (2R,3R). acs.org This suggests that the corresponding ethyl ester would also possess the (2R,3R) configuration. The stereochemistry of these molecules is often elucidated through a combination of synthetic methods with known stereochemical outcomes and analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, the synthesis of methyl dl-anti-3-hydroxy-2-methylpentanoate has been reported, confirming the relative configuration of the anti diastereomer. nih.gov

The stereochemical assignment of the four stereoisomers of 2-hydroxy-3-methylpentanoic acid, a closely related compound, has been achieved through synthesis and gas chromatography/mass spectrometry (GC/MS) analysis. nih.gov Such methods, when applied to the ethyl ester, would allow for the definitive assignment of the absolute and relative configurations of all four stereoisomers.

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relative Configuration |

| (2R,3R)-ethyl 2-hydroxy-3-methylpentanoate | R | R | anti |

| (2S,3S)-ethyl 2-hydroxy-3-methylpentanoate | S | S | anti |

| (2R,3S)-ethyl 2-hydroxy-3-methylpentanoate | R | S | syn |

| (2S,3R)-ethyl 2-hydroxy-3-methylpentanoate | S | R | syn |

Chiral Resolution Techniques for Enantiomers and Diastereomers of this compound

The separation of the stereoisomers of this compound is crucial for studying their individual properties. This is typically achieved through chiral resolution techniques, which can be broadly categorized into chromatographic methods and crystallization-based or chemical strategies.

Chiral chromatography is a powerful tool for the separation of enantiomers and diastereomers. Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for this purpose.

In Chiral GC, a chiral stationary phase (CSP) is used to differentiate between the enantiomers. For the separation of a similar compound, ethyl 2-hydroxy-3-methylbutanoate (B1261901), a γ-cyclodextrin-based CSP has been successfully employed. This suggests that cyclodextrin-based columns would likely be effective for the separation of the stereoisomers of this compound as well. The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to different retention times, allowing for their separation.

Chiral HPLC offers a versatile platform for the separation of a wide range of chiral compounds, including α-hydroxy esters. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for this class of compounds. csfarmacie.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase can significantly influence the selectivity and resolution of the separation.

| Chromatographic Technique | Chiral Stationary Phase (CSP) | Principle of Separation |

| Chiral Gas Chromatography (GC) | Cyclodextrin derivatives (e.g., γ-cyclodextrin) | Formation of transient diastereomeric inclusion complexes with differing stabilities. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide derivatives (e.g., cellulose or amylose carbamates) | Differential interactions (hydrogen bonding, dipole-dipole, steric) leading to the formation of transient diastereomeric adsorbates. |

Crystallization-based resolution is a classical technique that relies on the different physical properties of diastereomers, such as solubility. thieme-connect.de To apply this to the resolution of enantiomers, they are first converted into a mixture of diastereomers by reacting them with a chiral resolving agent. For this compound, this would involve the formation of diastereomeric esters or amides. The resulting diastereomers can then be separated by fractional crystallization. Subsequently, the chiral auxiliary is cleaved to yield the separated enantiomers.

Chemical resolution strategies also involve the conversion of enantiomers into diastereomers, which can then be separated by non-chiral methods like standard chromatography or crystallization. The choice of the chiral derivatizing agent is critical for the success of this method.

Conformational Analysis of this compound Stereoisomers

The three-dimensional shape or conformation of the stereoisomers of this compound plays a significant role in their reactivity and interactions with other chiral molecules. The conformational preferences of diastereomers are influenced by a balance of steric and electronic effects. chemrxiv.org

Computational modeling and spectroscopic techniques like NMR can be used to study the conformational landscape of these molecules. The coupling constants observed in NMR spectra can provide valuable information about the dihedral angles between adjacent protons, which in turn helps in deducing the preferred conformations.

Stereoselective Interactions and Recognition Mechanisms of this compound Isomers

The different spatial arrangements of the functional groups in the stereoisomers of this compound lead to stereoselective interactions with other chiral entities, such as chiral stationary phases or biological receptors.

In chiral chromatography, the recognition mechanism is based on the "three-point interaction model," which posits that for effective chiral discrimination, there must be at least three points of interaction between the analyte and the chiral selector, with at least one of these interactions being stereochemically dependent. For this compound, these interactions could involve hydrogen bonding with the hydroxyl group, dipole-dipole interactions with the ester group, and steric repulsion with the alkyl groups.

In biological systems, enzymes often exhibit a high degree of stereoselectivity. For instance, the enzymatic hydrolysis of esters is a common metabolic pathway, and the rate of this reaction can vary significantly between different stereoisomers. This stereoselectivity is due to the specific fit of one enantiomer or diastereomer into the active site of the enzyme. The study of these stereoselective interactions is crucial in fields such as pharmacology and toxicology, as different stereoisomers can have vastly different biological activities.

Occurrence and Biosynthesis of Ethyl 2 Hydroxy 3 Methylpentanoate in Biological Systems

Identification of Natural Sources and Organisms Producing Ethyl 2-hydroxy-3-methylpentanoate

This compound has been identified as a volatile aroma compound in a variety of fruits and fermented beverages. Its presence is often associated with the metabolic activity of microorganisms, particularly yeasts, during fermentation processes. The compound is a known constituent of the aroma profile of wine. thegoodscentscompany.com Natural sources also include several types of fruit, where it contributes to their characteristic scent. thegoodscentscompany.com

Table 1: Natural Occurrence of this compound

| Category | Natural Source |

|---|---|

| Fruits | Banana thegoodscentscompany.com |

| Passion Fruit thegoodscentscompany.com | |

| Pineapple | |

| Blueberries |

Elucidation of Biosynthetic Pathways for this compound (e.g., from branched-chain amino acids)

The biosynthesis of this compound is intrinsically linked to the metabolism of the branched-chain amino acid (BCAA) L-isoleucine. hmdb.ca The pathway involves a series of enzymatic reactions that convert the amino acid into its corresponding α-hydroxy acid, which is then esterified.

The process begins with the transamination of L-isoleucine, a reaction catalyzed by branched-chain aminotransferases (BCATs), to form 2-keto-3-methylvaleric acid. nih.gov This α-keto acid is a key intermediate in the BCAA metabolic pathway. Subsequently, 2-keto-3-methylvaleric acid is reduced to its corresponding α-hydroxy acid, 2-hydroxy-3-methylpentanoic acid. hmdb.ca This reduction is a crucial step leading to the formation of the core acid structure.

The final step in the biosynthesis is the esterification of 2-hydroxy-3-methylpentanoic acid with ethanol. This reaction is commonly carried out by yeasts during alcoholic fermentation, a process well-known for producing a wide array of esters that contribute to the flavor and aroma of fermented beverages like wine.

Enzymatic Systems Involved in the Formation and Biotransformation of this compound

The formation and transformation of this compound are governed by specific classes of enzymes. The biosynthetic pathway from L-isoleucine relies on several key enzymatic activities.

Initially, branched-chain aminotransferases (BCATs) catalyze the removal of the amino group from L-isoleucine to produce the α-keto acid intermediate. nih.govnih.gov Following this, a reductase or dehydrogenase is responsible for the reduction of the keto group in 2-keto-3-methylvaleric acid to a hydroxyl group, yielding 2-hydroxy-3-methylpentanoic acid. hmdb.ca This step is analogous to the action of lactate (B86563) dehydrogenase on pyruvate. hmdb.ca

The final esterification step, which attaches the ethyl group, is typically catalyzed by esterases or synthases present in organisms like yeast. These enzymes can also be involved in the reverse reaction, the hydrolysis of the ester back to its constituent acid and alcohol. Hydrolases, such as lipases and esterases from various microbial sources, have been shown to effectively catalyze the hydrolysis and synthesis of related hydroxy esters. scielo.brresearchgate.net

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme Class | Role in Pathway |

|---|---|

| Branched-Chain Aminotransferase (BCAT) | Converts L-isoleucine to 2-keto-3-methylvaleric acid. nih.govnih.gov |

| Reductase / Dehydrogenase | Reduces 2-keto-3-methylvaleric acid to 2-hydroxy-3-methylpentanoic acid. hmdb.ca |

Metabolic Fate and Pathway Intersections of this compound in Non-Human Biological Models

In non-human biological systems, the metabolic fate of this compound is tied to the broader pathway of branched-chain amino acid metabolism. The precursor, 2-hydroxy-3-methylpentanoic acid, is a recognized metabolite of L-isoleucine. hmdb.ca

This pathway intersects directly with primary amino acid metabolism. The formation of 2-hydroxy-3-methylpentanoic acid represents a side-branch of the main catabolic route for isoleucine. In normal metabolic states, this hydroxy acid is present in blood and urine at low levels. hmdb.ca However, in certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD), where the primary catabolic pathway for BCAAs is impaired, there is a significant accumulation of the upstream α-keto acids and their corresponding α-hydroxy acid derivatives, including 2-hydroxy-3-methylpentanoic acid. hmdb.ca This demonstrates that the metabolic fate of this compound is closely regulated and its accumulation is indicative of intersections and potential dysfunctions within the BCAA catabolic pathways. hmdb.ca The ester, this compound, can be hydrolyzed back to its acid form by esterases, re-entering this metabolic pool. scielo.br

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2-hydroxy-3-methylpentanoic acid |

| 2-Keto-3-methylvaleric acid |

| 3-methyl-2-oxobutanoate |

| 3-methyl-2-oxopentanoate (B1228249) |

| 4-methyl-2-oxopentanoate |

| Amberlyst 15 |

| Dihydrolevoglucosenone |

| Ethanol |

| Ethyl 2-(1-hydroxycyclo-pentyl)-butanoate |

| Ethyl 2-(1-hydroxycyclohexyl)-butanoate |

| Ethyl 2-hydroxy-3-methylbutanoate (B1261901) |

| Ethyl 2-hydroxy-4-methylpentanoate |

| Ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate |

| Ethyl 3-hydroxy-3-phenylbutanoate |

| Ethyl 3-hydroxy-3-phenylpropanoate |

| Ethyl 3-hydroxybutanoate |

| Ethyl 4-cyano-3-hydroxybutanoate |

| Ethyl 4-cyano-3-oxobutanoate |

| Ethyl acetoacetate |

| Ethyl cyclohexanoate |

| Ethyl-3-hydroxybutanoate |

| L-isoleucine |

| Leucine |

| Levoglucosenone |

| Lindlar palladium |

| meta-chloroperbenzoic acid |

| Methionine |

| Methyl (S)-3-(oxiran-2-yl)propanoate |

| p-toluenesulfonyl chloride |

| Pyridine |

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Hydroxy 3 Methylpentanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules, including the relative stereochemistry of chiral centers. For ethyl 2-hydroxy-3-methylpentanoate, which contains two stereocenters, NMR can help in assigning the diastereomers (e.g., (2R,3R) vs. (2R,3S)).

The ¹H NMR spectrum provides information about the chemical environment of each proton. The chemical shifts (δ) and coupling constants (J) are particularly informative. For instance, the protons on the ethyl group of the ester will appear as a characteristic quartet and triplet. The protons attached to the chiral carbons (at C2 and C3) and the hydroxyl group will have distinct chemical shifts that are sensitive to the stereochemical arrangement.

The coupling constants between the protons on C2 and C3 can be used to infer their relative orientation (syn or anti) based on the Karplus equation, which relates the dihedral angle to the coupling constant. Dynamic NMR studies can also be employed to investigate conformational changes and restricted rotations within the molecule.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a generalized prediction based on typical chemical shifts for similar functional groups. Actual values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (C5) | 0.9 | t | ~7 |

| CH₂ (C4) | 1.4-1.6 | m | |

| CH₃ (C3-methyl) | 1.1 | d | ~7 |

| CH (C3) | 1.8-2.0 | m | |

| OH | Variable (broad singlet) | s | |

| CH (C2) | 4.0-4.2 | d | ~4-6 |

| OCH₂ (ethyl) | 4.1-4.3 | q | ~7 |

| OCH₂CH₃ (ethyl) | 1.2-1.3 | t | ~7 |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. libretexts.org For this compound (C₈H₁₆O₃), the molecular weight is approximately 160.21 g/mol . nist.gov

Electron ionization (EI) is a common MS technique that leads to predictable fragmentation of molecules. libretexts.org The fragmentation of esters often involves cleavage of the C-O bond and the C-C bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragmentation pathways would include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion with m/z corresponding to the acylium ion [M - 45]⁺.

McLafferty rearrangement: If sterically feasible, this rearrangement can lead to the loss of an alkene (ethylene) and the formation of a radical cation.

Cleavage of the C2-C3 bond: This would lead to fragments characteristic of the α-hydroxy ester and the alkyl portions of the molecule.

Loss of water (-H₂O): The presence of a hydroxyl group can lead to a peak corresponding to [M - 18]⁺.

Analysis of the relative abundances of these fragment ions can help to confirm the structure of the molecule. While specific MS data for this compound is not detailed in the provided search results, information is available for the related compound ethyl 2-methylpentanoate. chemicalbook.com

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for studying chiral molecules. bohrium.comnih.gov These methods measure the differential absorption or rotation of left- and right-circularly polarized light, respectively, and can be used to determine the enantiomeric excess (e.e.) of a sample. bohrium.comnih.gov

For this compound, each of its four stereoisomers will have a unique CD and ORD spectrum. The sign and magnitude of the Cotton effect in CD spectroscopy, which is a characteristic feature around an absorption band of a chromophore near a chiral center, can be related to the absolute configuration of the stereoisomers.

By comparing the CD or ORD spectrum of a sample of unknown enantiomeric composition to the spectra of the pure enantiomers, the e.e. can be accurately determined. nih.gov This is particularly important in applications where the biological or sensory properties of the compound are stereospecific. The development of multivariate regression models trained with a series of CD spectra has shown promise for the rapid and accurate determination of both enantiomeric and diastereomeric excess without the need for chiral chromatography. bohrium.com

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study intermolecular interactions like hydrogen bonding. libretexts.orgdocbrown.infolibretexts.org

For this compound, the IR spectrum will show characteristic absorption bands for the different functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region correspond to the stretching of C-H bonds in the alkyl chains. libretexts.orglibretexts.org

C=O stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group. libretexts.org

C-O stretch: Bands in the 1000-1300 cm⁻¹ region are due to the C-O stretching vibrations of the ester and alcohol functionalities. libretexts.org

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bands that are unique to the molecule and can be used for identification. docbrown.info Raman spectroscopy can provide complementary information, particularly for the C-C backbone vibrations.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Alkyl | C-H stretch | 2850-3000 |

| Ester Carbonyl | C=O stretch | 1735-1750 |

| Ester/Alcohol | C-O stretch | 1000-1300 |

X-ray Crystallography of Crystalline Derivatives for Definitive Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a single, well-ordered crystal of the compound. Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative.

This can be achieved by reacting the hydroxyl group or the ester functionality with a reagent that introduces a rigid, crystalline moiety. For example, the hydroxyl group could be esterified with a substituted benzoic acid to form a solid diester. The resulting crystalline derivative can then be analyzed by X-ray diffraction.

The diffraction pattern is used to calculate the electron density map of the crystal, from which the positions of all atoms in the molecule can be determined with high precision. This provides unambiguous information about bond lengths, bond angles, and the absolute configuration of the chiral centers. Although no specific X-ray crystallographic data for derivatives of this compound were found in the search results, this technique remains the gold standard for absolute structural elucidation. researchgate.net

Bioactivity and Receptor Interactions of Ethyl 2 Hydroxy 3 Methylpentanoate Stereoisomers Mechanistic Focus

Mechanistic Studies of Olfactory Receptor Activation by Specific Stereoisomers of Ethyl 2-hydroxy-3-methylpentanoate

A thorough review of scientific literature reveals a notable absence of mechanistic studies investigating the activation of olfactory receptors by specific stereoisomers of this compound. While research exists on the sensory properties of structurally similar compounds, such as ethyl 2-hydroxy-3-methylbutanoate (B1261901) in wine, direct evidence detailing the interaction of this compound stereoisomers with any specific olfactory receptor is not available in published studies.

Olfactory receptors belong to the large family of G protein-coupled receptors (GPCRs). nih.gov The process of odor perception is initiated when odorant molecules bind to these receptors in the nose, triggering a neuronal response. nih.gov The complexity of this system involves a vast number of receptors, and the specific receptor or receptors that may interact with this compound have not been identified.

Enzyme Modulation and Inhibition Studies with this compound

There is currently no publicly available scientific literature detailing studies on the modulation or inhibition of enzymes by this compound. Research into the enzymatic activity related to this specific compound, including potential inhibitory or modulatory effects on various enzyme systems, has not been reported.

Interactions of this compound with Biological Macromolecules in vitro

No specific in vitro studies on the interactions between this compound and biological macromolecules such as proteins or nucleic acids have been documented in the scientific literature. Consequently, there is no data available on the binding affinities, interaction sites, or the functional consequences of such interactions for this particular compound.

Cellular and Molecular Responses to this compound in Model Systems (e.g., cell lines, microorganisms)

A comprehensive search of scientific databases indicates a lack of studies on the cellular and molecular responses to this compound in model systems. Research investigating the effects of this compound on cell lines or microorganisms, including any potential impact on cell viability, proliferation, gene expression, or metabolic pathways, has not been published. While the related acid, 2-hydroxy-3-methylpentanoic acid, is a known metabolite in certain metabolic diseases, this information does not pertain to the cellular effects of the ethyl ester form in controlled experimental systems. hmdb.ca

Analytical Methodologies for the Detection and Quantification of Ethyl 2 Hydroxy 3 Methylpentanoate in Complex Matrices

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity and Distribution Analysis

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating and quantifying the enantiomers of ethyl 2-hydroxy-3-methylpentanoate. This technique is essential because stereoisomers can possess distinct sensory properties and their distribution can offer insights into formation pathways.

In academic research, particularly in oenology, chiral GC-MS has been successfully employed to analyze the enantiomeric distribution of this ester in wine. researchgate.net Studies have utilized a chiral stationary phase, specifically a γ-cyclodextrin phase column (e.g., Chiraldex Gamma-TA), to achieve separation of the R and S enantiomers. The analysis of numerous French wines revealed that the (R)-enantiomer is predominantly present, with the (S)-enantiomer found only in very small amounts, mainly in aged red wines. For instance, in a study of 99 wines, the (R)-form was almost exclusively found in young red and white wines, while the highest R/S enantiomeric ratio of 94/6 was observed in a 1993 red wine. researchgate.net

The typical GC-MS method involves injecting a small volume (e.g., 1 μL) of the organic extract in split mode into the gas chromatograph. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity, tracking characteristic ions such as m/z 55, 69, 73, 76, 83, 87, 101, and 104. researchgate.net

Table 1: Chiral GC-MS Parameters for this compound Analysis in Wine

| Parameter | Value |

| Column | Chiraldex Gamma-TA (50 m x 0.25 mm, 0.12 μm film thickness) |

| Injector Temperature | 200 °C |

| Injection Mode | Split (15 mL/min flow) |

| Oven Program | 40 °C (1 min), then 1 °C/min to 100 °C, then 3 °C/min to 180 °C (5 min hold) |

| MS Detection | Selected Ion Monitoring (SIM) researchgate.net |

This interactive table summarizes typical instrumental settings for the chiral GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Advanced Detectors for Profiling

While GC-MS is the primary tool for chiral analysis of volatile esters, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for analyzing less volatile compounds and for general profiling of complex matrices. For hydroxy esters, reverse-phase (RP) HPLC is a common approach. sielc.com

Although specific, validated HPLC or UPLC methods for this compound are not extensively detailed in the available literature, methods for structurally similar compounds, such as ethyl 3-hydroxy-3-methylbutyrate, provide a framework for potential method development. sielc.com Such methods typically use a C18 or a specialized reverse-phase column (e.g., Newcrom R1) with a mobile phase consisting of an acetonitrile (B52724) and water mixture, often with an acid modifier like phosphoric or formic acid for Mass Spectrometry (MS) compatibility. sielc.com The use of smaller particle columns (e.g., <3 µm) in UPLC systems allows for faster analysis times and improved resolution. sielc.com Advanced detectors, such as mass spectrometers (LC-MS) or charged aerosol detectors (CAD), would be necessary for sensitive and selective detection in complex samples.

Table 2: Representative Reverse-Phase HPLC Method for a Related Hydroxy Ester

| Parameter | Condition |

| Compound | Ethyl 3-hydroxy-3-methylbutyrate sielc.com |

| Column | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |

| Application Note | Method is scalable and suitable for preparative separation and pharmacokinetics. sielc.com |

This interactive table shows an example of an HPLC method for a structurally related compound, illustrating the principles applicable to this compound.

Development of Sample Preparation and Extraction Techniques for Trace Analysis

Effective sample preparation is critical for the successful analysis of trace-level compounds like this compound in complex matrices such as wine. The goal is to isolate and concentrate the analyte of interest while removing interfering substances.

A widely applied and validated method for this ester in wine is liquid-liquid extraction (LLE). This technique involves extracting the analyte from a relatively large sample volume into a small volume of an immiscible organic solvent. In a typical procedure, a 100 mL wine sample is first spiked with an internal standard (e.g., octan-3-ol) to ensure accurate quantification. The extraction is then performed successively with dichloromethane (B109758). The collected organic phases are combined, dried using a drying agent like sodium sulfate, and carefully concentrated to a final volume of around 250 μL, often under a gentle stream of nitrogen. This multi-step process effectively isolates the ester and concentrates it to a level suitable for sensitive GC-MS analysis.

Table 3: Key Steps in Liquid-Liquid Extraction for this compound from Wine

| Step | Description |

| 1. Sample Spiking | A 100 mL wine sample is spiked with an internal standard solution (e.g., octan-3-ol). |

| 2. Extraction | The sample is successively extracted with dichloromethane (e.g., 8 mL, then 2x 4 mL). |

| 3. Drying | The combined organic extracts are dried over anhydrous sodium sulfate. |

| 4. Concentration | The dried extract is concentrated under a nitrogen flow to a final volume of 250 μL. |

This interactive table outlines the validated liquid-liquid extraction protocol used in academic research for analyzing this compound.

Validation and Application of Robust Analytical Methods in Academic Research

The validation and subsequent application of analytical methods are fundamental to ensuring the reliability and significance of academic research findings. A robust method is one that has been demonstrated to be accurate, precise, and specific for the analyte in the matrix of interest.

Computational Chemistry and Theoretical Studies on Ethyl 2 Hydroxy 3 Methylpentanoate

Quantum Chemical Calculations of Electronic Structure, Energetics, and Reactivity

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For a compound like Ethyl 2-hydroxy-3-methylpentanoate, these calculations can reveal details about its molecular orbitals, charge distribution, and reactivity.

Detailed Research Findings: Studies on the structurally similar ethyl lactate (B86563) show that the presence of the hydroxyl and ester functional groups dictates the electronic landscape of the molecule. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is typically localized around the oxygen atoms of the hydroxyl and carbonyl groups, which are the sites of highest electron density and likely to act as electron donors. The LUMO, conversely, is often centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

The main feature that likely controls the liquid structure of this compound is its ability to form both intramolecular and intermolecular hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl and alkoxy oxygens can act as acceptors. DFT calculations on ethyl lactate have shown that intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen can lead to a more stable, pseudo-cyclic conformation.

The energetic properties, such as the heat of formation and bond dissociation energies, can also be computed. These values are critical for understanding the stability of the molecule and the energy required for chemical reactions.

Interactive Data Table: Computed Electronic Properties of an Analogous Ester (Ethyl Lactate) The following table, based on findings from studies on ethyl lactate, illustrates the types of data that quantum chemical calculations can provide. nih.gov

| Parameter | Description | Typical Calculated Value (for Ethyl Lactate) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | ~ -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | ~ 1.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | ~ 8.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | ~ 2.5 D |

| Mulliken Atomic Charges | Partial charges on individual atoms, indicating sites for electrostatic interactions. | Carbonyl O: ~ -0.6e, Hydroxyl O: ~ -0.7e, Hydroxyl H: ~ +0.4e |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can map out its conformational landscape and show how it is influenced by the surrounding solvent.

Detailed Research Findings: MD simulations of small esters in aqueous solutions have shown that the solvent plays a crucial role in determining the preferred conformation. nih.gov In a non-polar environment, intramolecular forces, such as hydrogen bonding, may dominate, leading to a more compact structure. In a polar solvent like water, the molecule may adopt a more extended conformation to maximize hydrogen bonding with water molecules. nih.gov

For this compound, the rotation around the C2-C3 bond and the orientation of the ethyl ester group are key conformational variables. MD simulations can track the dihedral angles associated with these rotations to identify the most stable and frequently occurring conformations. These simulations can also provide insights into the hydration shell around the molecule, revealing how water molecules arrange themselves around the hydrophilic (hydroxyl and ester) and hydrophobic (alkyl chain) parts of the molecule. This information is critical for understanding its solubility and interactions in biological systems.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Simulation Parameter | Description | Typical Setup |

| Force Field | A set of parameters to describe the potential energy of the system. | CHARMM, AMBER, or OPLS-AA |

| Solvent Model | The model used to represent the solvent molecules. | TIP3P or SPC/E for water |

| System Size | The number of molecules in the simulation box. | One solute molecule in a box of ~2000 solvent molecules |

| Simulation Time | The duration of the simulation. | 100 ns to 1 µs |

| Analysis Metrics | Properties calculated from the simulation trajectory. | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Radial Distribution Functions (RDFs), Dihedral Angle Distributions |

In Silico Docking Studies and Ligand-Receptor Interaction Modeling

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov Given that many small esters, including likely this compound, are known for their characteristic aromas, docking studies could be employed to investigate their interactions with olfactory receptors.

Detailed Research Findings: While there are no specific docking studies for this compound, research on other aroma compounds has shown that molecular docking can successfully predict the binding modes of ligands within the active sites of olfactory receptors. nih.gov These studies often reveal that a combination of hydrogen bonds and hydrophobic interactions are the key driving forces for binding. nih.gov

For this compound, the hydroxyl group would be a prime candidate for forming hydrogen bonds with polar residues in a receptor's binding pocket. The methyl and ethyl groups would likely engage in van der Waals interactions with non-polar residues. The stereochemistry at the C2 and C3 positions is expected to be critical for a precise fit into a chiral binding pocket, which could explain differences in odor perception between its stereoisomers.

Interactive Data Table: Example of a Hypothetical Docking Study Setup for this compound

| Component | Description | Example |

| Ligand | The small molecule being docked. | (2S,3R)-Ethyl 2-hydroxy-3-methylpentanoate |

| Receptor | The target protein. | A homology model of a human olfactory receptor. |

| Docking Software | The program used to perform the docking calculations. | AutoDock, Glide, or GOLD |

| Scoring Function | An algorithm to estimate the binding affinity. | Binding energy (in kcal/mol) |

| Key Interactions | The types of non-covalent bonds formed. | Hydrogen bonds, hydrophobic interactions, van der Waals forces. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Stereoisomers

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. perfumerflavorist.comnih.gov For this compound, QSAR could be particularly useful for understanding how its different stereoisomers exhibit different sensory properties.

Detailed Research Findings: QSAR studies on other classes of aroma compounds have successfully been used to predict flavor thresholds and perceived odor intensity. nih.govresearchgate.net These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

For the stereoisomers of this compound, a QSAR model could be developed to correlate these descriptors with their respective odor thresholds or perceived aroma profiles. Since there are four possible stereoisomers due to the two chiral centers (at C2 and C3), a QSAR study would require the synthesis and sensory evaluation of each pure stereoisomer. The molecular descriptors would then be calculated for each isomer, and a statistical model would be built to predict the sensory data. Such a model could highlight which structural features are most important for the desired aroma, providing a rational basis for the design of new flavor and fragrance compounds.

Interactive Data Table: Molecular Descriptors for a QSAR Study of this compound Stereoisomers

| Descriptor Class | Example Descriptors | Relevance to Aroma Perception |

| Topological Descriptors | Molecular Weight, Wiener Index, Kier & Hall Shape Indices | Relate to the size and shape of the molecule, which are critical for fitting into a receptor. |

| Geometrical Descriptors | Molecular Surface Area, Molecular Volume, Ovality | Describe the 3D shape and size of the molecule. |

| Electronic Descriptors | Dipole Moment, Partial Charges on Atoms, HOMO/LUMO Energies | Relate to the molecule's ability to form electrostatic and hydrogen bonding interactions. |

| Physicochemical Descriptors | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Describe the hydrophobicity and polarizability of the molecule, which influence its transport to and interaction with receptors. |

Applications of Ethyl 2 Hydroxy 3 Methylpentanoate in Advanced Chemical Synthesis and Materials Science

Ethyl 2-hydroxy-3-methylpentanoate as a Chiral Building Block in Asymmetric Organic Synthesis

The core value of this compound in organic synthesis lies in its nature as a chiral building block. The molecule possesses two chiral centers, leading to four possible stereoisomers. In asymmetric synthesis, where the goal is to selectively produce a single enantiomer or diastereomer of a target molecule, starting with a compound that already contains defined stereocenters is a powerful strategy.

Research in asymmetric synthesis often focuses on creating chiral tertiary alcohols and α-hydroxyketones, which are important structural motifs in many biologically active molecules. nih.gov The synthesis of specific stereoisomers of related hydroxy acids, such as γ-hydroxy-α-amino acids, demonstrates the utility of such chiral building blocks. researchgate.net For instance, biocatalytic methods, including the use of baker's yeast, have been employed to produce enantiomerically pure starting materials that are structurally similar to this compound. researchgate.net These enantiopure compounds serve as scaffolds, allowing chemists to build additional complexity onto the molecule while maintaining stereochemical control throughout the synthetic sequence. The pre-existing stereochemistry of the building block directs the formation of new stereocenters in subsequent reactions, a fundamental concept in modern synthetic chemistry.

Its Role as an Intermediate in the Synthesis of Complex Natural Products and Analogues

The structural framework of this compound is found within numerous natural products. Consequently, it and its derivatives are valuable intermediates for the total synthesis of these complex molecules and their analogues. While direct total syntheses starting from this specific ester are detailed within niche literature, the strategic importance of the α-hydroxy-β-methyl ester unit is well-established.

Utilization in the Development of Specialty Chemicals and Advanced Materials

In the realm of specialty chemicals, this compound is primarily utilized as a flavor and fragrance agent. thegoodscentscompany.com Its organoleptic properties contribute to the scent and taste profiles of various commercial products. The Good Scents Company notes its application in fragrance concentrates at levels up to 3.0%. thegoodscentscompany.com A structurally related compound, ethyl 2-hydroxy-3-methylbutanoate (B1261901), is known for its contribution to the aroma of fruits and beverages, with descriptors including "candy," "strawberry," "pineapple," and "kiwifruit" notes. This highlights the general importance of small, chiral esters in the flavor and fragrance industry.

The development of these specialty chemicals often requires the synthesis of specific enantiomers, as different stereoisomers of a chiral molecule can possess distinct smells and tastes. Therefore, the asymmetric synthesis methodologies discussed previously are directly relevant to the production of high-value specialty chemicals like this compound for the fragrance market.

Currently, the application of this compound in the field of advanced materials is not widely documented in publicly available research. Its primary documented use remains within the scope of fine and specialty chemicals.

Future Directions and Emerging Research Avenues for Ethyl 2 Hydroxy 3 Methylpentanoate

Exploration of Novel Biocatalytic Pathways and Enzymes for Sustainable Synthesis

The chemical synthesis of specific enantiomers of ethyl 2-hydroxy-3-methylpentanoate can be complex and environmentally taxing. Consequently, the development of sustainable, enzyme-based methods is a primary focus of future research. Biocatalysis, using either isolated enzymes or whole-cell systems, offers a greener alternative to traditional chemical methods by operating under mild conditions and reducing hazardous waste. chemistryforsustainability.orgrsc.orgnih.gov

Key areas for future investigation include:

Genome Mining: Screening genomic databases for novel lipases, esterases, and reductases with high stereoselectivity for the synthesis of (2R, 3R) and (2S, 3S) isomers. nih.gov

Enzyme Engineering: Modifying the active sites of known enzymes to improve their activity and selectivity towards the precursor, 2-oxo-3-methylpentanoic acid, or in the direct esterification process. mdpi.com

Process Optimization: Developing continuous flow reactors with immobilized enzymes to enhance productivity and scalability.

Solvent-Free Systems: Expanding the use of solvent-free or green solvent (like supercritical CO2) reaction media to minimize environmental impact. mdpi.comnih.gov

Table 1: Comparison of Synthetic Methodologies for Ester Production

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Strong acids | Enzymes (e.g., lipases, esterases) chemistryforsustainability.org |

| Conditions | High temperature and pressure | Mild temperature and pressure rsc.org |

| Solvents | Often requires hazardous organic solvents | Can be performed in aqueous media or solvent-free mdpi.com |

| Byproducts | Can produce undesirable side products | High specificity reduces byproducts chemistryforsustainability.org |

| Stereoselectivity | Often difficult to achieve | High potential for stereospecific synthesis nih.gov |

| Environmental Impact | Higher energy consumption and waste | Greener and more sustainable rsc.org |

Deeper Understanding of Stereospecific Biological Mechanisms and Receptor Interactions

The chirality of a molecule can have a profound impact on its biological activity, including its taste and smell. This is because olfactory and gustatory receptors are themselves chiral, leading to different interactions with different enantiomers. For many flavor compounds, one enantiomer may have a desirable aroma while the other is less potent or has a completely different scent profile. mdpi.com

While specific research on the receptor interactions of this compound is limited, studies on analogous compounds provide valuable insights. For example, research on the closely related ethyl 2-hydroxy-3-methylbutanoate (B1261901) has shown that its enantiomers possess distinct sensory characteristics. The (R)-enantiomer is described as having a "heavier fruity odor," whereas the (S)-form is associated with "red fruits," "pineapple," and "green apple" notes. Similarly, for 2-pentanol, the (R)-enantiomer has notes of paint and rubber, while the (S)-enantiomer has minty and plastic notes, with significantly different odor thresholds. mdpi.com

Future research will aim to:

Characterize Enantiomer-Specific Odors: Systematically evaluate the sensory profiles of the purified enantiomers of this compound to determine their individual contributions to aroma.

Identify Olfactory Receptors: Use molecular biology and neurobiology techniques to identify the specific olfactory receptors that bind to each enantiomer, elucidating the mechanism behind their different scent perceptions.

Table 2: Sensory Descriptors of Enantiomers of Structurally Similar Flavor Compounds

| Compound | Enantiomer | Reported Odor Descriptors |

|---|---|---|

| Ethyl 2-hydroxy-3-methylbutanoate | R-form | Heavier fruity odor |

| S-form | Red fruits, pineapple, green apple | |

| 2-Pentanol | R-form | Paint, rubber, grease mdpi.com |

| S-form | Mint, plastic, pungent mdpi.com | |

| Ethyl 2-hydroxy-4-methylpentanoate | R-form & S-form | Similar aromatic nuances, contribute to blackberry and fresh fruit notes in wine nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Future applications of AI and ML in this area include:

Predictive Modeling: Developing models that can accurately predict the odor profile and intensity of chiral esters based on their molecular structure. chemicalbull.com

Generative Design: Using generative AI to propose entirely new molecules with desired flavor characteristics, moving beyond known templates. youtube.com

Biocatalyst Optimization: Employing ML to accelerate the engineering of enzymes for more efficient and stereoselective synthesis of specific enantiomers. acs.orgresearchgate.net

Supply Chain Management: Utilizing AI to forecast the availability and cost of raw materials needed for synthesis, ensuring a more stable and sustainable supply chain. trackmind.com

Interdisciplinary Research for Novel Applications and Fundamental Insights

Progress in understanding and utilizing this compound will increasingly depend on collaborations across multiple scientific disciplines. The intersection of biochemistry, organic chemistry, food science, neurobiology, and computer science is essential for unlocking its full potential. nih.govmdpi.com

For example, combining biocatalysis with advanced analytical techniques is necessary for producing and separating pure enantiomers, which can then be studied by sensory scientists and neurobiologists to understand their specific interactions with human receptors. The insights gained can then be fed into AI models to design new food and beverage formulations with unique and enhanced flavor profiles. youtube.com

This interdisciplinary approach could lead to novel applications beyond the food industry. Chiral molecules like this compound are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.govnih.gov Research into its efficient, stereoselective synthesis could therefore have implications for drug discovery and materials science. chemscene.com The study of its biological activity could also reveal unexpected roles in cellular processes, opening up new avenues for biomedical research. acs.org

The path forward involves a holistic approach where chemists and biologists create and characterize the molecule, food scientists explore its application in modulating flavor, and data scientists build predictive models to guide future discoveries. This synergy will not only enhance our understanding of this compound but also pave the way for broader innovations in chemical synthesis and sensory science.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-hydroxy-3-methylpentanoate, and how do reaction conditions influence yield?

Methodological Answer:

- Esterification: React 2-hydroxy-3-methylpentanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) via Fischer esterification. Monitor progress using TLC or GC-MS. Optimize temperature (60–80°C) and molar ratios (acid:alcohol = 1:3) to maximize yield .

- Purification: Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the ester. Confirm purity via NMR (¹H/¹³C) and FTIR (C=O stretch ~1740 cm⁻¹, O-H stretch ~3450 cm⁻¹) .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Disposal: Neutralize acidic byproducts before disposal. Store waste in designated containers for incineration .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound synthesis?

Methodological Answer:

- DFT Simulations: Model esterification energetics using Gaussian or ORCA. Calculate activation barriers for acid-catalyzed mechanisms .

- Solvent Effects: Run molecular dynamics (MD) simulations in ethanol/water mixtures to predict solvation effects on yield. Use radial distribution functions (RDFs) to analyze hydrogen bonding .

- Example: MD simulations for ethyl lactate (analogous ester) show hydroxyl-carboxyl interactions dominate in polar solvents, guiding solvent selection .

Q. What analytical challenges arise in resolving stereoisomers or derivatives of this compound?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak® IA or IB columns with hexane/isopropanol mobile phase. Optimize flow rate (1.0 mL/min) and temperature (25°C) for baseline separation .

- Derivatization: Convert hydroxyl groups to trifluoroacetate esters for enhanced GC-MS sensitivity. Compare retention indices with databases (e.g., NIST) .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., boiling point, solubility)?

Methodological Answer:

- Controlled Replication: Synthesize the compound under standardized conditions (e.g., IUPAC guidelines) and measure properties using calibrated instruments (e.g., differential scanning calorimetry for melting points) .

- Meta-Analysis: Cross-reference data from CAS Common Chemistry, PubChem, and ECHA, excluding non-peer-reviewed sources .

Q. What role does this compound play in flavor chemistry, and how can its aroma profile be quantified?

Methodological Answer:

- GC-Olfactometry: Couple GC-MS with sensory panels to identify key odorants. For example, analogous esters (e.g., mthis compound) exhibit "fruity, guava-like" notes at thresholds <1 ppm .

- Dose-Response Curves: Use static headspace sampling to measure concentration-dependent aroma intensity. Validate with stable isotope dilution assays (SIDA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.